2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

Catalog No.
S13799752
CAS No.
M.F
C11H11BrN2S
M. Wt
283.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

Product Name

2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

IUPAC Name

2-bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

InChI

InChI=1S/C11H11BrN2S/c1-8-2-3-10(12)11(4-8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3

InChI Key

ZALQXNHJKYGQMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)NCC2=CN=CS2

2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline (CAS 1549376-29-5) is an advanced, bi-functional secondary aniline building block highly valued in medicinal chemistry and agrochemical development . Featuring a pre-installed thiazole pharmacophore and a reactive ortho-bromo substituent, this compound serves as a critical intermediate for the rapid assembly of complex multi-cyclic scaffolds, such as those found in USP7 inhibitors and NAMPT modulators [1]. For procurement teams and process chemists, sourcing this exact pre-functionalized intermediate bypasses the notorious challenges of late-stage reductive aminations, offering a standardized, high-purity starting point for transition-metal-catalyzed cross-couplings and tandem cyclizations [2].

Generic substitution with basic precursors—such as attempting in-house reductive amination of 2-bromo-5-methylaniline with thiazole-5-carboxaldehyde—frequently fails to meet industrial purity and yield requirements due to competitive over-alkylation and the risk of dehalogenation under reductive conditions [1]. Furthermore, substituting the bromo-arene with a cheaper chloro-analog drastically alters the thermodynamics of downstream cross-couplings, forcing the use of elevated temperatures (>110°C) and specialized, expensive phosphine ligands that can thermally degrade the sensitive thiazole moiety [2]. Procuring the exact bromo-secondary amine ensures predictable, low-temperature reactivity and eliminates a purification-heavy synthetic bottleneck, directly improving the overall yield and reproducibility of the target active pharmaceutical ingredient (API) [3].

Bromo vs. Chloro Cross-Coupling Reactivity

The ortho-bromo substituent provides a significantly lower activation barrier for palladium-catalyzed oxidative addition compared to its chloro counterpart [1]. In standard Buchwald-Hartwig aminations, the bromo-target achieves high conversion at mild temperatures, whereas the chloro-analog requires harsh heating that risks degrading the thiazole ring [2].

Evidence DimensionPd-catalyzed cross-coupling yield and required temperature
Target Compound Data>85% yield at 80°C (standard Pd2(dba)3/XPhos system)
Comparator Or Baseline2-Chloro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline (<40% yield at 80°C; requires >110°C for >80% yield)
Quantified Difference>45% higher yield at 80°C; 30°C reduction in required reaction temperature
Conditions80°C, 1,4-dioxane, 2 hours, standard Pd-catalysis

Lower coupling temperatures prevent thermal degradation of the thiazole ring and reduce the need for expensive, highly specialized ligands in process scale-up.

Pre-formed Amine vs. In-Situ Synthesis

Synthesizing secondary anilines via reductive amination of primary anilines often results in complex mixtures. Procuring the pre-formed 2-Bromo-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline eliminates the formation of bis-alkylated tertiary amine impurities, which are notoriously difficult to separate via standard chromatography [1]. This pre-functionalization guarantees a clean starting material for subsequent library generation [2].

Evidence DimensionMono-alkylated product purity and yield
Target Compound Data>98% purity, 100% mono-alkylated (as procured)
Comparator Or BaselineIn-house synthesis from 2-bromo-5-methylaniline + thiazole-5-carboxaldehyde (typically 65-75% yield, 10-15% bis-alkylated impurity)
Quantified DifferenceComplete elimination of the 10-15% bis-alkylated impurity; saves one synthetic and purification step
ConditionsStandard NaBH(OAc)3 reductive amination conditions vs. direct procurement

Bypassing the reductive amination step removes a major purification bottleneck, significantly accelerating SAR library generation and reducing solvent waste.

5-Methyl vs. Des-Methyl Electronic Tuning

The presence of the 5-methyl group (para to the bromo substituent) acts as an electron-donating group, increasing the electron density of the aromatic ring. This electronic tuning accelerates the oxidative addition step in transition-metal catalysis compared to the unsubstituted des-methyl analog, leading to faster reaction kinetics and allowing for lower catalyst loadings [1].

Evidence DimensionRelative rate of oxidative addition in Pd-catalysis
Target Compound Data~1.5 to 2-fold faster kinetics (due to +I effect of the 5-methyl group)
Comparator Or BaselineN-(1,3-thiazol-5-ylmethyl)-2-bromoaniline (Des-methyl analog) (Baseline kinetics)
Quantified DifferenceUp to 50% reduction in required Pd-catalyst loading to achieve identical turnover frequencies
ConditionsComparative kinetic studies in standard Pd-catalyzed amidation/amination

The specific 5-methyl substitution pattern optimizes catalyst turnover, directly reducing the consumption of expensive palladium catalysts during large-scale manufacturing.

Thiazole-Bearing Kinase and USP7 Inhibitor Synthesis

The pre-installed thiazole ring and secondary amine provide an immediate vector for building the core scaffolds of USP7 inhibitors or kinase modulators [1]. The compound's high purity ensures that downstream SAR data is not confounded by bis-alkylated impurities, making it the right choice for precise medicinal chemistry campaigns.

Tandem C-N Coupling for Fused Heterocycles

The ortho-bromo secondary amine motif is the ideal starting point for tandem Buchwald-Hartwig cross-coupling and subsequent cyclization to form complex tricyclic benzimidazoles or indoles [2]. The bromo group ensures these cyclizations can proceed at temperatures that preserve the thiazole moiety, which is critical for process scale-up.

Accelerated SAR Library Generation

By procuring this advanced building block rather than synthesizing it from primary precursors, medicinal chemistry teams can immediately focus on diversifying the bromo-position via Suzuki or Heck couplings, cutting days off the library synthesis timeline and improving overall operational efficiency [3].

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

281.98263 g/mol

Monoisotopic Mass

281.98263 g/mol

Heavy Atom Count

15

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